Cas no 64219-36-9 (Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl)-)

Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl)-, is a halogenated aromatic compound featuring both bromine and trifluoromethyl functional groups. Its structure imparts high reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for advanced fluorinated materials. The presence of bromine atoms facilitates further functionalization, while the trifluoromethyl groups enhance electron-withdrawing properties, improving stability and selectivity in electrophilic substitutions. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated intermediates are critical. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a versatile building block for specialized chemical applications.
Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl)- structure
64219-36-9 structure
Product Name:Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl)-
CAS No:64219-36-9
MF:C8H2Br2F6
MW:371.899901866913
CID:1672978
PubChem ID:2781255
Update Time:2025-11-05

Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl)-
    • SCHEMBL7876486
    • DKBJVNSDZPQGPC-UHFFFAOYSA-N
    • 1,2-Bis(trifluoromethyl)-4,5-dibromobenzene
    • AKOS003587367
    • 1,2-dibromo-4,5-bis(trifluoromethyl)benzene
    • 64219-36-9
    • Inchi: 1S/C8H2Br2F6/c9-5-1-3(7(11,12)13)4(2-6(5)10)8(14,15)16/h1-2H
    • InChI Key: DKBJVNSDZPQGPC-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(C(F)(F)F)=C(C(F)(F)F)C=1)Br

Computed Properties

  • Exact Mass: 369.84266
  • Monoisotopic Mass: 369.84274g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl)- Pricemore >>

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Additional information on Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl)-

Chemical Profile of Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl)- CAS No. 64219-36-9

Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl) (CAS No. 64219-36-9) is a halogenated aromatic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural and electronic properties. This compound, characterized by the presence of bromine and trifluoromethyl substituents on its benzene ring, exhibits a high degree of stability and reactivity that makes it a valuable intermediate in synthetic chemistry.

The molecular structure of Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl) consists of a benzene core substituted with two bromine atoms at the 1 and 2 positions, and two trifluoromethyl groups at the 4 and 5 positions. This arrangement imparts a strong electron-withdrawing effect through the trifluoromethyl groups, which significantly influences the compound's reactivity and interaction with other molecules. The presence of bromine atoms also enhances its utility as a halogen source in various chemical transformations.

In recent years, Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl) has been extensively studied for its potential applications in the development of novel pharmaceuticals and agrochemicals. Its stability under various reaction conditions makes it an ideal candidate for use in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions often involve the formation of new carbon-carbon bonds and are crucial for constructing complex molecular architectures.

One of the most notable applications of this compound is in the synthesis of biologically active molecules. Researchers have leveraged its reactive sites to develop intermediates for drugs targeting various diseases. For instance, studies have shown that derivatives of Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl) can be transformed into compounds with anti-inflammatory and antimicrobial properties. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of drug molecules.

The pharmaceutical industry has been particularly interested in exploring the potential of this compound due to its ability to serve as a versatile building block. By modifying its structure through further chemical transformations, scientists can generate a wide range of derivatives with tailored properties. This flexibility has led to several innovative approaches in drug discovery, where Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl) plays a pivotal role in constructing lead compounds.

Moreover, the compound's electronic properties have been investigated for applications in materials science. The combination of bromine and trifluoromethyl groups creates a molecule with distinct electronic characteristics that can be exploited in organic electronics. For example, researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells. The electron-withdrawing nature of the trifluoromethyl groups enhances charge transport properties, making it an attractive candidate for these applications.

In academic research, Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl) has been used to study fundamental aspects of halogenated aromatic chemistry. Its reactivity patterns provide insights into how substituents influence molecular behavior during chemical reactions. These studies contribute to a deeper understanding of reaction mechanisms and help develop new synthetic strategies.

The synthesis of this compound typically involves bromination and trifluoromethylation reactions on a benzene precursor. Advanced synthetic techniques have been employed to achieve high yields and purity levels. These methods often require careful optimization to ensure reproducibility and scalability. The growing demand for this intermediate has spurred innovation in synthetic methodologies.

The safety profile of Benzene, 1,2-dibromo-4,5-bis(trifluoromethyl) is another critical aspect that has been thoroughly evaluated. While it is not classified as a hazardous material under standard conditions, appropriate handling procedures must be followed to ensure safe laboratory practices. Researchers adhere to strict guidelines to minimize exposure risks during handling and storage.

In conclusion,Benzene,1,2-dibromo-4,5-bis(trifluoromethyl)(CAS No.64219—36—9) is a multifaceted compound with significant potential in pharmaceuticals、agrochemicals,and materials science.Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel molecules with tailored properties.As research continues to uncover new applications,this compound will undoubtedly remain at the forefront of chemical innovation.

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